molecular formula C23H24N2O3S2 B2961592 2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 1005298-67-8

2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

Cat. No. B2961592
CAS RN: 1005298-67-8
M. Wt: 440.58
InChI Key: LVNGQQDGAGQBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated more potent and efficacious antitumor activities compared to Doxorubicin, a reference drug. This highlights the compound's role in the development of new antitumor agents (Alqasoumi et al., 2010).

Enzyme Inhibition for Therapeutic Applications

The interaction between human carbonic anhydrases and a novel class of benzenesulfonamides has been studied, with certain derivatives exhibiting remarkable inhibition and selectivity for specific isoforms. This type of research paves the way for the design of more selective drugs with potential therapeutic applications (Bruno et al., 2017).

Catalysts for Chemical Syntheses

Sulfonamide derivatives have also found applications as catalysts in chemical synthesis, such as in the transfer hydrogenation of acetophenone derivatives. This showcases the compound's versatility and its potential in facilitating various chemical transformations (Dayan et al., 2013).

Antimicrobial Agents

Synthesized quinoline clubbed with sulfonamide moiety derivatives have been tested as antimicrobial agents, with some compounds displaying significant activity against Gram-positive bacteria. This underscores the compound's utility in addressing microbial resistance and developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anti-HIV Integrase Evaluation

Styrylquinoline derivatives, similar in structural framework to the compound , have been demonstrated as HIV-1 integrase inhibitors, contributing to the search for novel therapeutic agents against HIV (Jiao et al., 2010).

properties

IUPAC Name

2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-15-12-16(2)22(17(3)13-15)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNGQQDGAGQBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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